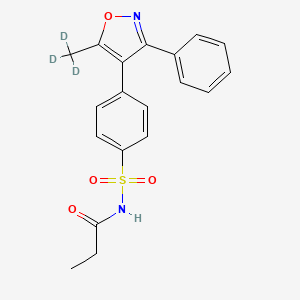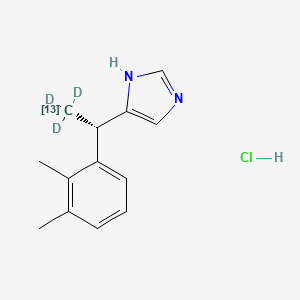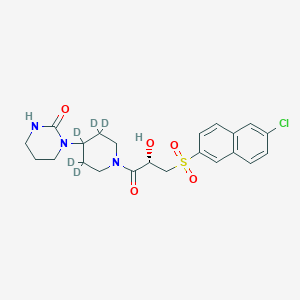
Letaxaban-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Letaxaban-d5, also known as 1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone, is a deuterated form of Letaxaban. It is a potent, selective, and orally active inhibitor of factor Xa, an enzyme crucial for blood coagulation. This compound is primarily used in proteomics research and has applications in studying metabolic pathways and drug interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Letaxaban-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of 6-chloro-2-naphthalenylsulfonyl chloride with a suitable amine.
Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents in the final steps of the synthesis. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to ensure efficient conversion and minimize side reactions.
Purification methods: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity
化学反应分析
Types of Reactions
Letaxaban-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives
科学研究应用
Letaxaban-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in the treatment and prevention of thrombotic diseases, such as venous thromboembolism and acute coronary syndrome.
Industry: Utilized in the development of new anticoagulant drugs and in the study of drug interactions and pharmacokinetics .
作用机制
Letaxaban-d5 exerts its effects by inhibiting factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a valuable tool in the study of anticoagulant therapies and the development of new drugs targeting the coagulation pathway .
相似化合物的比较
Letaxaban-d5 is part of a class of direct factor Xa inhibitors, which includes compounds such as:
- Edoxaban
- Eribaxaban
- Fidexaban
- Darexaban
- Tanogitran
- SAR107375
Compared to these compounds, this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in metabolic research. The deuterium atoms in this compound reduce the rate of metabolic degradation, making it a valuable tool for studying long-term drug interactions and pharmacokinetics .
属性
分子式 |
C22H26ClN3O5S |
|---|---|
分子量 |
485.0 g/mol |
IUPAC 名称 |
1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1/i6D2,7D2,18D |
InChI 键 |
GEHAEMCVKDPMKO-BTFHUFECSA-N |
手性 SMILES |
[2H]C1(CN(CC(C1([2H])N2CCCNC2=O)([2H])[2H])C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O)[2H] |
规范 SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


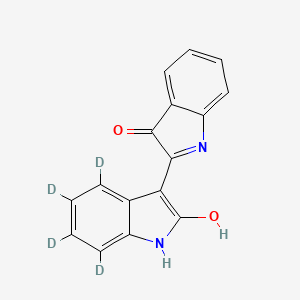
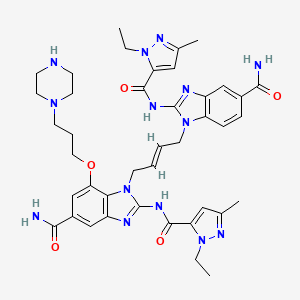
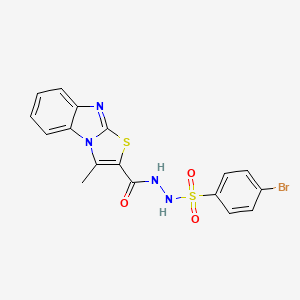
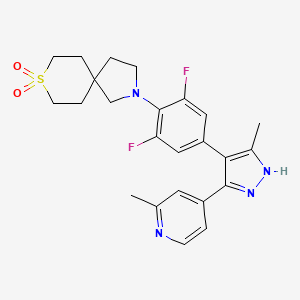
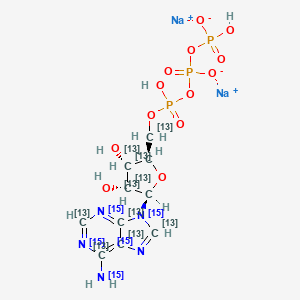
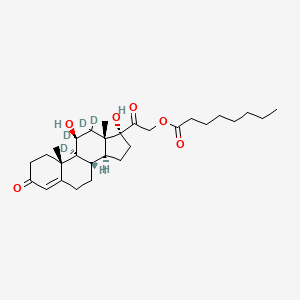
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
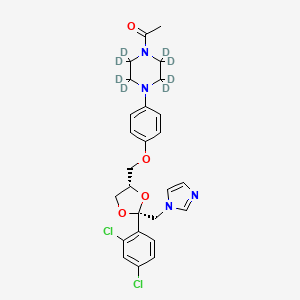
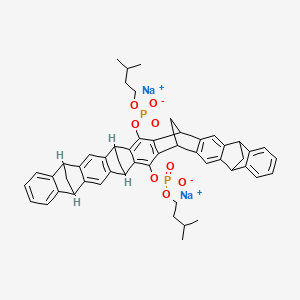
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
